![molecular formula C18H22N2OS B3844618 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844618.png)
1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone
Overview
Description
1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone, also known as MET, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It may also have an effect on the immune system, particularly in the context of cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone can have a range of biochemical and physiological effects, depending on the dose and route of administration. It has been found to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which can have an antidepressant and anxiolytic effect. It may also have an effect on the immune system, particularly in the context of cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its potential as a multifunctional agent, with applications in a range of fields. However, its precise mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, as with any chemical compound, there are potential safety concerns that must be taken into account.
Future Directions
There are several potential future directions for research on 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is ongoing research into its potential as a cancer treatment, particularly in combination with other therapies. Finally, further studies are needed to fully understand its mechanism of action and potential safety concerns.
In conclusion, 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone, or 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone, is a chemical compound that has shown promise in a range of therapeutic applications. While its precise mechanism of action is not fully understood, ongoing research is exploring its potential as a treatment for psychiatric disorders and cancer. As with any chemical compound, caution must be taken in its use and further studies are needed to fully understand its potential.
Scientific Research Applications
1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been found to have potential as an antidepressant, anxiolytic, and antipsychotic agent, as well as a potential treatment for cancer.
properties
IUPAC Name |
1-[4-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-7-12-22-18(14)13-19-8-10-20(11-9-19)17-5-3-16(4-6-17)15(2)21/h3-7,12H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWRZWXNVUKOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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